molecular formula C17H30N4O6S2 B11154914 1-[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione

1-[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione

Cat. No.: B11154914
M. Wt: 450.6 g/mol
InChI Key: HKWIGPILYDCHFA-UHFFFAOYSA-N
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Description

3-{4-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)-4-OXOBUTANOYL]PIPERAZIN-1-YL}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound featuring a piperazine moiety and a thiolane ring

Preparation Methods

The synthesis of 3-{4-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)-4-OXOBUTANOYL]PIPERAZIN-1-YL}-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like methanesulfonyl chloride .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-{4-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)-4-OXOBUTANOYL]PIPERAZIN-1-YL}-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction cascades that lead to the desired biological effect .

Properties

Molecular Formula

C17H30N4O6S2

Molecular Weight

450.6 g/mol

IUPAC Name

1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-4-(4-methylsulfonylpiperazin-1-yl)butane-1,4-dione

InChI

InChI=1S/C17H30N4O6S2/c1-28(24,25)21-11-9-20(10-12-21)17(23)3-2-16(22)19-7-5-18(6-8-19)15-4-13-29(26,27)14-15/h15H,2-14H2,1H3

InChI Key

HKWIGPILYDCHFA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)N2CCN(CC2)C3CCS(=O)(=O)C3

Origin of Product

United States

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